
3-(5-((1-(4-Bromophenyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)furan-2-yl)-4-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N/A” is a placeholder term often used in various contexts to indicate that specific information is not available or not applicable In the context of chemistry, “N/A” does not refer to a specific chemical compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of the hypothetical compound “N/A” involves several steps. The primary synthetic route includes the reaction of an organic halide with a metal to form a metal-organic bond. This process typically requires specific reaction conditions such as controlled temperature, pressure, and the presence of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of “N/A” involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the compound. Common industrial methods include continuous flow reactors and batch processing, which allow for efficient production of large quantities of "N/A" .
化学反応の分析
Types of Reactions
Oxidation: Reaction with oxygen or other oxidizing agents to form oxides.
Reduction: Reaction with reducing agents to gain electrons.
Substitution: Replacement of one functional group with another in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, hydrogen, halogens, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction pathway and products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of “N/A” may produce oxides, while substitution reactions can yield a variety of derivatives with different functional groups .
科学的研究の応用
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as a biochemical probe or therapeutic agent.
Medicine: Investigated for its pharmacological properties and potential use in drug development.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
作用機序
The mechanism of action of “N/A” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to various physiological responses .
特性
分子式 |
C22H15BrN2O5 |
|---|---|
分子量 |
467.3 g/mol |
IUPAC名 |
3-[5-[(E)-[1-(4-bromophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl]furan-2-yl]-4-methylbenzoic acid |
InChI |
InChI=1S/C22H15BrN2O5/c1-12-2-3-13(21(27)28)10-17(12)19-9-8-16(30-19)11-18-20(26)25(22(29)24-18)15-6-4-14(23)5-7-15/h2-11H,1H3,(H,24,29)(H,27,28)/b18-11+ |
InChIキー |
BXGDFQLOJITLAN-WOJGMQOQSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)C(=O)O)C2=CC=C(O2)/C=C/3\C(=O)N(C(=O)N3)C4=CC=C(C=C4)Br |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)O)C2=CC=C(O2)C=C3C(=O)N(C(=O)N3)C4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


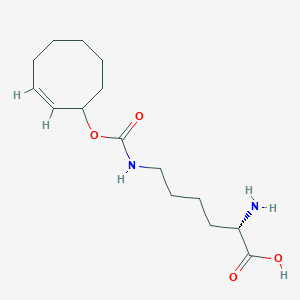

![1-{4-[(1H-Benzimidazol-2-yl)amino]phenyl}ethan-1-one](/img/structure/B12938810.png)
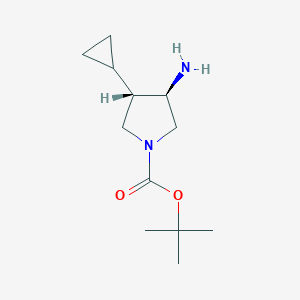
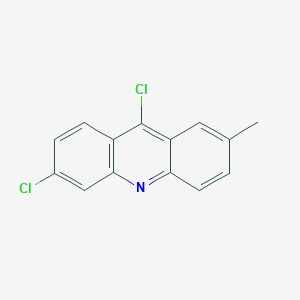
![N-[5-(Butan-2-yl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide](/img/structure/B12938819.png)
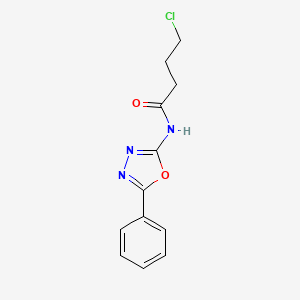
![1H,4'H-[2,2'-Biimidazole]-4',5-dicarbonitrile](/img/structure/B12938829.png)
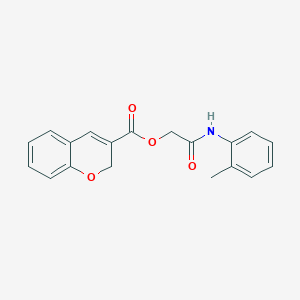
![2-Pentacosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12938843.png)
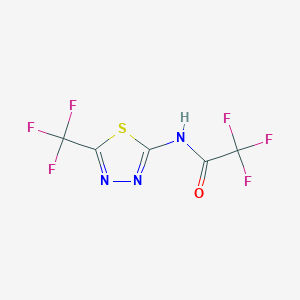
![6-Chloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purin-2-amine](/img/structure/B12938848.png)
![13-hydroxy-10,16-bis(3-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12938869.png)
![2-(1H-benzo[d]imidazol-2-yl)-N-phenylhydrazinecarboxamide](/img/structure/B12938890.png)
